molecular formula C11H19NO4 B028880 (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 125971-93-9

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No.: B028880
CAS No.: 125971-93-9
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-RKDXNWHRSA-N
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Description

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, two hydroxyl groups, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyano Group:

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The tert-butyl ester group is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

    Substitution: Nucleophiles such as alcohols or amines are used in the presence of acid or base catalysts.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can be achieved through various methods:

  • Enzymatic Synthesis : A notable method involves using recombinant bacteria that express ketoreductase and hexose phosphate dehydrogenase. This process allows for high efficiency and optical purity in the production of the compound. The reaction typically occurs under controlled pH and temperature conditions, resulting in a conversion efficiency greater than 95% and optical purity exceeding 99.9% .
  • Chemical Synthesis : Traditional chemical methods also exist but may involve more complex steps and lower yields compared to enzymatic processes. The focus on developing more efficient synthetic routes continues to be a significant area of research .

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of atorvastatin. Atorvastatin is a potent cholesterol-lowering agent that works by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The significance of this compound lies in its role in enhancing the efficiency and cost-effectiveness of atorvastatin production .

Several studies highlight the effectiveness of this compound in pharmaceutical applications:

  • Atorvastatin Production : Research indicates that using this compound as an intermediate significantly reduces production costs and increases yield compared to traditional methods. A study demonstrated that optimizing enzymatic conditions led to a more sustainable production process .
  • Potential Therapeutic Uses : Beyond its role in atorvastatin synthesis, there is ongoing research into the compound's bioactivity. Preliminary studies suggest potential applications in treating other metabolic disorders due to its structural characteristics that may influence lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester: Shares similar hydroxyl and ester groups but differs in the core structure.

    5-Amino-pyrazoles: Known for their versatile reactivity and applications in medicinal chemistry.

Uniqueness

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and hydroxyl groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.

Biological Activity

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 125971-93-9) is a significant compound in pharmaceutical chemistry, primarily recognized as a chiral intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This article explores its biological activity, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains a cyano group (-CN), hydroxyl groups (-OH), and a tert-butyl ester moiety.
  • Chirality : The (3R,5R) configuration indicates specific stereochemical properties crucial for its biological activity.

The biological activity of this compound is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels by blocking the enzyme responsible for cholesterol production in the liver. This mechanism leads to increased uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

  • Cholesterol-Lowering Effects : Research indicates that atorvastatin derived from this compound significantly reduces total cholesterol and LDL levels in patients with hyperlipidemia. Clinical trials have shown atorvastatin's efficacy in reducing cardiovascular events related to high cholesterol levels.
  • Anti-inflammatory Properties : Some studies suggest that atorvastatin may possess anti-inflammatory properties that contribute to its cardiovascular benefits. This is believed to be mediated through the inhibition of inflammatory cytokines and modulation of immune responses.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of statins, including atorvastatin. These effects may be linked to their ability to improve endothelial function and reduce oxidative stress.

Enzymatic Synthesis

Recent advancements have focused on enzymatic methods for synthesizing this compound. This method offers several advantages:

  • Higher Yield and Purity : Enzymatic processes can achieve over 95% conversion rates with optical purity exceeding 99.9% .
  • Environmentally Friendly : The process typically involves milder conditions and fewer hazardous reagents compared to traditional chemical synthesis methods.

Chemical Synthesis

Traditional synthetic routes involve multi-step chemical reactions that may include:

  • Reduction of ketones
  • Protection and deprotection steps for hydroxyl groups
  • Formation of the tert-butyl ester .

Case Studies

  • Atorvastatin Production : A case study highlighted the efficiency of using this compound as a key intermediate in the large-scale production of atorvastatin. The study reported a streamlined process that reduced costs and improved yield compared to previous methods .
  • Cardiovascular Outcome Trials : Clinical trials involving atorvastatin demonstrated significant reductions in major adverse cardiovascular events among participants with elevated cholesterol levels. The studies underscored the importance of the compound's chiral nature in ensuring therapeutic efficacy .

Summary Table of Biological Activities

ActivityDescriptionReferences
Cholesterol LoweringInhibition of HMG-CoA reductase
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectivePotential improvement in endothelial function

Properties

IUPAC Name

tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Crude (R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3oxohexanoate, 21 g (0.0924 mol), is dissolved in 940 mL of tetrahydrofuran and 190 mL of methanol under a nitrogen atmosphere. This solution is cooled to -85° C. and 95 mL of a 15% solution of methoxydiethylborane in tetrahydrofuran is added. The reaction is cooled to -97° C. and 6.5 9 (0.172 mol) of sodium borohydride is added in 0.5 g portions over 1.5 hours. The reaction is maintained between -93° C. and -97° C. for 13 hours and allowed to warm to room temperature and stand for 60 hours under a nitrogen atmosphere. The reaction is quenched by the addition of 25 mL (0.395 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue is dissolved with 500 mL methanol, concentrated by vacuum distillation, redissolved with 500 mL methanol and reconcentrated by vacuum distillation to give a dark brown oil. This oil is taken up in 500 mL of ethyl acetate and filtered through a plug of silica gel with the aid of 250 mL of ethyl acetate The solution is evaporated to give 15 g of crude [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate which is used without further purification.
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190 mL
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Synthesis routes and methods II

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 1), approximately 52 mol, is dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution is cooled to -85° C. and 24 L of a 50% solution of methoxydiethylborane in tetrahydrofuran is added. The reaction is cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride is added in 0.2 kg portions over 3 hours. The reaction is maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction is quenched by the addition of 7.5 L (118.5 mol) of acetic acid and concentrated by vacuum distillation to an oil. The residue is dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol and reconcentrated by vacuum distillation to give a brown oil. This oil is taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution is concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which is used without further purification.
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Synthesis routes and methods III

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 4), approximately 52 mol, was dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution was cooled to -85° C. and 24 L of a 50% solution of methoxy-diethylborane in tetrahydrofuran was added. The reaction was cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride was added in 0.2 kg portions over 3 hours. The reaction was maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction was quenched by the addition of 7.5 L (118.5 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue was dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol, and reconcentrated by vacuum distillation to give a brown oil. This oil was taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution was concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which was used without further purification.
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19 L
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Synthesis routes and methods IV

Procedure details

Crude 5R 1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxohexanoate (about 150 mmoles) is dissolved by adding 22 mL diethylmethoxyborane and 200 mL tetrahydrofuran. The solution is stirred for about 2 hours at room temperature, then cooled to −70° C. to −75° C., and further diluted with 25 mL methanol. Sodium borohydride (6 g) as a solution in triglyme (75 mL) is added slowly at between −65° C. to −75° C. After the addition, the reaction mixture is warmed to 15° C. to 25° C., quenched by the addition of acetic acid and concentrated by vacuum distillation—keeping this distillate. The residue is diluted with methanol and concentrated by vacuum distillation—keeping this distillate and all subsequent ones separate from the first one. The residue is dissolved in a mixture of water and ethyl acetate, the layers separated, and the organic layer is concentrated by vacuum distillation. The residue is dissolved in methanol and acetic acid and concentrated by vacuum distillation. The residue is dissolved in ethyl acetate and concentrated by vacuum distillation resulting in crude [R(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate.
[Compound]
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5R
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200 mL
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6 g
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75 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 2
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 3
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 5
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(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Customer
Q & A

Q1: What is innovative about the presented method for synthesizing (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester?

A1: The research introduces a novel approach to producing this compound using an engineered bacteria. [] This method utilizes a halohydrin dehalogenase gene introduced into a host cell. The engineered bacteria are then cultured and induced to express the halohydrin dehalogenase enzyme. This enzyme facilitates a reaction with (3R,5S)-6-chloro-3,5-dihydroxy-hexanoate and NaCN, ultimately yielding the desired this compound. The significance of this enzymatic approach lies in its ability to simplify the production process, minimize byproducts, and reduce costs compared to traditional chemical synthesis methods. []

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